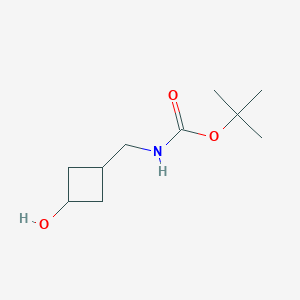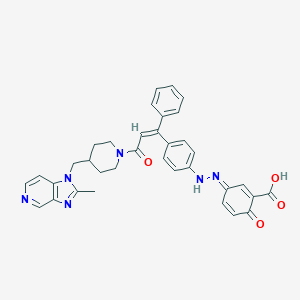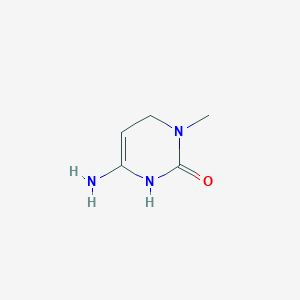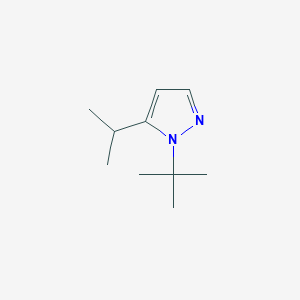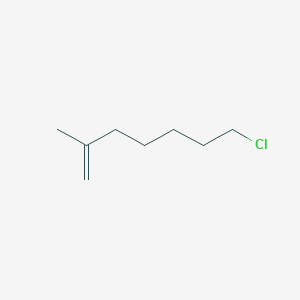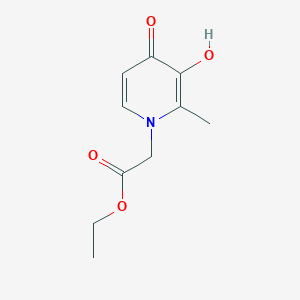
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate
Übersicht
Beschreibung
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is a chemical compound with various potential applications in scientific research. It is a derivative of pyridine, a heterocyclic organic compound that is widely used in the pharmaceutical industry. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate is not fully understood. However, it is believed to act through various pathways, including the inhibition of enzymes involved in inflammation and cancer, the modulation of immune responses, and the disruption of viral replication. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its anti-inflammatory, anti-cancer, and anti-viral activities. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. However, its toxicity and pharmacokinetics have not been fully evaluated, and further studies are needed to determine its safety and efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its pharmacological activities have been well characterized. However, its limitations include its potential toxicity and limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate. One of the most important directions is the evaluation of its safety and efficacy in humans. This will require further studies on its toxicity, pharmacokinetics, and pharmacodynamics. Another direction is the optimization of its pharmacological activities through the synthesis of analogs and derivatives. This may lead to the discovery of more potent and selective compounds for the treatment of various diseases. Additionally, the use of Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate as a tool compound for the study of biological pathways and mechanisms may provide valuable insights into the development of new therapeutic strategies.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has various potential applications in scientific research. One of the most promising applications is in the field of drug discovery and development. Pyridine derivatives have been shown to have a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral activities. Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate has been found to exhibit similar activities, making it a potential lead compound for the development of new drugs.
Eigenschaften
CAS-Nummer |
188123-20-8 |
|---|---|
Produktname |
Ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-YL)acetate |
Molekularformel |
C10H13NO4 |
Molekulargewicht |
211.21 g/mol |
IUPAC-Name |
ethyl 2-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C10H13NO4/c1-3-15-9(13)6-11-5-4-8(12)10(14)7(11)2/h4-5,14H,3,6H2,1-2H3 |
InChI-Schlüssel |
FLXGSVFXJCOFHW-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
Kanonische SMILES |
CCOC(=O)CN1C=CC(=O)C(=C1C)O |
Synonyme |
1(4H)-Pyridineacetic acid, 3-hydroxy-2-methyl-4-oxo-, ethyl ester (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

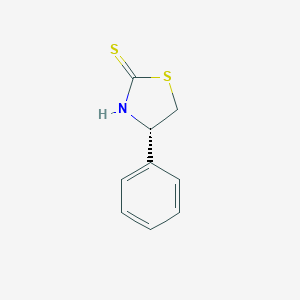
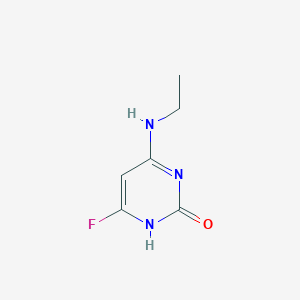
![[(3As,4S,6R,6aS)-4-ethoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B66425.png)

